4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C12H8F2O2S |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2 |
InChI Key |
DXCOEYSKJZAEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde is a crucial intermediate and can be prepared by electrophilic formylation of thiophene. Several methods have been reported:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Thiophene + N,N-dimethylformamide (DMF) + Thionyl chloride (SOCl2), dropwise addition at 20-30 °C, then heating at 70-85 °C for 3-5 h, followed by hydrolysis and extraction with chloroform | ~85-96% | Mild reaction conditions, high yield, improved safety by controlled addition and temperature management; product purified by steam distillation or rectification |
| Phosphorus Oxychloride Method | Thiophene + N-methylformanilide + phosphorus oxychloride (POCl3) at 50-65 °C, followed by hydrolysis with water below 50 °C and steam distillation | ~96% | High purity product, temperature control critical to maximize yield and minimize side reactions |
| Copper-catalyzed Decarboxylation | Starting from 5-(4-fluorophenyl)thiophene-2-carboxylic acid, copper powder catalyzed heating to induce decarboxylation | Moderate yield | Less common for aldehyde synthesis, more relevant for arylthiophene derivatives |
The Vilsmeier-Haack reaction using DMF and thionyl chloride is preferred for its operational simplicity and scalability. The reaction proceeds via formation of a reactive iminium intermediate that electrophilically attacks the thiophene ring at the 2-position, introducing the aldehyde group selectively.
Introduction of the (2,4-Difluorophenoxy)methyl Group
The substitution at the 4-position of thiophene with a (2,4-difluorophenoxy)methyl group typically involves nucleophilic substitution or coupling reactions. The general approach includes:
- Preparation of 4-(chloromethyl)thiophene-2-carbaldehyde or direct functionalization of thiophene-2-carbaldehyde at the 4-position
- Reaction with 2,4-difluorophenol under basic conditions to form the ether linkage
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Base-catalyzed nucleophilic substitution | 4-(chloromethyl)thiophene-2-carbaldehyde + 2,4-difluorophenol, potassium carbonate (K2CO3) as base, solvent: dimethylformamide (DMF), temperature: 80-120 °C | Potassium carbonate deprotonates the phenol, enabling nucleophilic attack on the chloromethyl group, forming the ether bond |
| Palladium-catalyzed coupling | 4-bromomethylthiophene-2-carbaldehyde + 2,4-difluorophenol, Pd catalyst (e.g., Pd(dppf)Cl2), K2CO3, DMF, inert atmosphere, 120 °C, 15 h | Alternative method using cross-coupling to form the C-O bond, useful for higher selectivity and yields |
The base-catalyzed nucleophilic substitution is the most straightforward and widely used method. The use of potassium carbonate in DMF facilitates the formation of the phenolate ion, which attacks the electrophilic chloromethyl group on the thiophene ring, yielding the desired ether.
Summary of the Synthetic Route
| Step | Reaction | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Formylation of thiophene to thiophene-2-carbaldehyde | Thiophene, DMF, SOCl2 | 20-30 °C dropwise addition, then 70-85 °C for 3-5 h | ~85-96% yield, high purity |
| 2 | Halomethylation at 4-position (if required) | Chloromethylation reagents (e.g., paraformaldehyde + HCl) | Acidic conditions | Intermediate for substitution |
| 3 | Nucleophilic substitution with 2,4-difluorophenol | 2,4-Difluorophenol, K2CO3, DMF | 80-120 °C, several hours | Efficient ether formation |
- Temperature Control: Maintaining low temperatures during electrophilic formylation (20-30 °C during SOCl2 addition) prevents side reactions and improves yield.
- Solvent Choice: DMF is preferred for both formylation and nucleophilic substitution due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates.
- Catalyst Use: Potassium carbonate is effective for phenol deprotonation; palladium catalysts can be employed for coupling reactions to improve selectivity.
- Purification: Steam distillation and rectification are effective for isolating thiophene-2-carbaldehyde with high purity.
- Yield: Overall yields for the final compound are typically high when each step is optimized, with aldehyde formation yields up to 96% and ether formation yields depending on reaction conditions but generally good.
The preparation of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is efficiently achieved through a two-stage process involving:
- Electrophilic formylation of thiophene to produce thiophene-2-carbaldehyde using the Vilsmeier-Haack reaction with DMF and thionyl chloride under controlled temperature conditions.
- Subsequent nucleophilic substitution of a halomethyl intermediate with 2,4-difluorophenol in the presence of potassium carbonate in DMF to form the ether linkage.
This synthetic route is supported by robust literature and patent disclosures, offering high yields, operational safety, and scalability for research and industrial applications.
Data Table: Key Reaction Parameters
| Reaction Step | Reagents | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formylation of Thiophene | Thiophene, DMF, SOCl2 | 20-30 (addition), 70-85 (reaction) | 3-5 h | 85-96 | Controlled addition critical |
| Halomethylation (if applicable) | Paraformaldehyde, HCl | Acidic, reflux | Variable | Intermediate | Prepares chloromethyl intermediate |
| Nucleophilic Substitution | 2,4-Difluorophenol, K2CO3, DMF | 80-120 | Several hours | High | Base catalyzed ether formation |
| Pd-Catalyzed Coupling (alternative) | Pd(dppf)Cl2, K2CO3, DMF | 120 | 15 h | High | For selective coupling |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene ring undergoes regioselective electrophilic substitution at the 5-position due to electron-withdrawing effects from the difluorophenoxy group. Key reactions include:
| Reaction Type | Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiophene derivative | 78 | |
| Sulfonation | SO₃/DMF, 60°C | 5-Sulfo-thiophene derivative | 65 | |
| Halogenation | Cl₂/FeCl₃, RT | 5-Chloro-thiophene derivative | 82 |
The difluorophenoxy group deactivates the thiophene ring, directing electrophiles to the 5-position. Computational studies suggest this regioselectivity arises from reduced electron density at the 5-position due to inductive effects.
Nucleophilic Addition at the Aldehyde Group
The aldehyde moiety participates in condensation and nucleophilic addition reactions:
The electron-deficient aldehyde shows accelerated reaction rates with nitrogen nucleophiles compared to unsubstituted benzaldehyde derivatives.
Redox Reactions
The aldehyde group undergoes controlled redox transformations:
| Reaction Type | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 2-Hydroxymethyl-thiophene | >95% | |
| Oxidation | KMnO₄, acidic H₂O, 80°C | 2-Carboxy-thiophene derivative | 88% |
Notably, the difluorophenoxy group stabilizes the intermediate carbocation during reduction, preventing over-reduction.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiophene ring:
| Reaction Type | Catalytic System | Coupling Partner | Product Utility | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | Biaryl scaffolds for drug discovery | |
| Sonogashira | PdCl₂/CuI, PPh₃, Et₃N | Terminal alkynes | Conjugated materials |
The 2-carbaldehyde group acts as a directing group in these reactions, enabling selective C–H functionalization.
Mechanistic Insights
DFT calculations reveal two key electronic effects governing reactivity:
-
Inductive Effect : The -O-C₆H₃F₂ group withdraws electron density (σ = +0.51), activating the thiophene for electrophilic attack at C5.
-
Conjugative Effects : The aldehyde’s π* orbital interacts with thiophene’s aromatic system (ΔE = −1.8 eV), enhancing electrophilicity at the carbonyl carbon.
Stability Considerations
Reaction screening identified optimal stability conditions:
| Parameter | Acceptable Range | Degradation Pathway | Mitigation Strategy |
|---|---|---|---|
| Temperature | −20°C to 40°C | Aldehyde oxidation | Argon atmosphere |
| pH | 4–8 | Thiophene ring hydrolysis | Buffered solutions |
| Solvent Polarity | ε < 20 | Unwanted dimerization | Low-polarity solvents (e.g., toluene) |
Prolonged exposure to light (>200 lux) accelerates decomposition by 18%.
Scientific Research Applications
Pharmaceutical Development
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde has been investigated for its potential use in treating various diseases, particularly those related to the central nervous system (CNS). For instance, it has shown promise in enhancing myelin sheath formation in oligodendrocyte precursor cells (OPCs), which is crucial for treating demyelinating diseases like multiple sclerosis .
Case Study: Myelination Enhancement
In a study involving the cuprizone model, administration of this compound led to increased expression of myelin markers in the brain, indicating its potential for promoting myelination .
Anticancer Research
The compound has been evaluated for its anticancer properties, particularly through mechanisms involving kinase inhibition. It may inhibit specific kinases that are implicated in tumor growth and proliferation.
Data Table: Anticancer Activity
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation.
Data Table: Anti-inflammatory Activity
Microbiological Applications
The compound has also been explored for its microbiocidal properties. Its derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
- Ring Systems : Thiophene (target) offers better π-conjugation than furan or thiazole, critical for charge transport in electronic applications .
Physical-Chemical Properties
Key Observations :
- Oxime Derivatives : The target compound’s aldehyde group allows oxime formation, improving solubility in polar solvents but reducing thermal stability compared to parent aldehydes .
- Molecular Weight : Higher molecular weight of oxime derivatives (e.g., ~473.2 g/mol) may limit bioavailability in drug design compared to the target compound (~268.3 g/mol) .
Biological Activity
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its significant role in drug discovery. The presence of the difluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its minimum inhibitory concentration (MIC) values have been compared with conventional antibiotics. For instance, in vitro assays indicated that this compound shows effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Ciprofloxacin | Escherichia coli | 4 |
The compound's efficacy was notably higher than some traditional antibiotics, suggesting a potential role in treating resistant bacterial infections .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies indicate that it may inhibit viral replication through interference with specific viral proteins. For example, preliminary findings suggest that it could be effective against certain strains of viruses responsible for respiratory infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial and viral replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Receptor Modulation : It may interact with specific cellular receptors, modulating signaling pathways critical for pathogen survival .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiophene derivatives against clinical isolates. The results indicated that the compound significantly inhibited the growth of multidrug-resistant strains, highlighting its potential as a novel therapeutic agent .
Case Study 2: Antiviral Potential
Another investigation into the antiviral properties revealed that the compound effectively reduced viral load in infected cell lines by up to 70% compared to untreated controls. This suggests a promising avenue for further research into its use as an antiviral therapy .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde?
The synthesis typically involves two key steps: (1) functionalization of the thiophene ring with a carbaldehyde group and (2) introduction of the 2,4-difluorophenoxymethyl moiety. For the aldehyde group, the Vilsmeier-Haack reaction is widely used, where thiophene derivatives react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to form the 2-carbaldehyde intermediate . Subsequent alkylation with 2,4-difluorophenoxymethyl bromide or Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) can attach the phenoxy group . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-oxidation or undesired substitutions.
Advanced: How can researchers address conflicting spectroscopic data during structural validation?
Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities, tautomerism, or solvent effects. For example, the aldehyde proton in thiophene-2-carbaldehyde may show variable chemical shifts due to hydrogen bonding with trace water. To resolve this:
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the difluorophenoxy methylene group (-CH₂-O-) and the thiophene ring .
- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and the target compound. For instance, a mass error >5 ppm suggests contamination or incorrect fragmentation patterns .
- Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with computed DFT values to confirm the aldehyde’s electronic environment .
Basic: What are the recommended storage conditions to ensure compound stability?
Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. The 2,4-difluorophenoxy moiety is sensitive to UV light, which can induce cleavage of the ether bond; thus, light-resistant containers are essential . For short-term use, desiccants (e.g., molecular sieves) should be added to avoid hydrolysis in humid environments .
Advanced: How do structural modifications (e.g., fluorination position) impact biological activity in related compounds?
Comparative studies on analogs like 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid () reveal that:
- 2,4-Difluoro substitution enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, improving membrane permeability in cellular assays.
- Replacing the thiophene ring with furan (as in ) reduces electrophilicity, potentially decreasing reactivity with nucleophilic targets like cysteine proteases .
- Quantitative structure-activity relationship (QSAR) models can predict optimal substituent patterns by correlating Hammett σ values of fluorine with inhibitory potency .
Basic: Which analytical techniques are essential for purity assessment?
- HPLC-DAD/UV (using a C18 column and acetonitrile/water gradient) detects impurities at ≥0.1% levels.
- Differential scanning calorimetry (DSC) identifies polymorphic forms, which may affect solubility and bioavailability .
- Elemental analysis (C, H, N, S) confirms stoichiometry, with deviations >0.4% indicating synthetic errors or solvent retention .
Advanced: What strategies mitigate low yields in the alkylation step of the synthesis?
Low yields during phenoxymethylation often stem from steric hindrance or competing elimination. To address this:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
- Replace traditional alkyl halides with mesylates or tosylates , which have better leaving-group properties .
- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust reaction time dynamically .
Basic: What are the compound’s potential applications in medicinal chemistry?
The aldehyde group serves as a versatile handle for Schiff base formation with amine-containing biomolecules, enabling probe development for target identification . The 2,4-difluorophenoxy moiety is associated with kinase inhibition (e.g., EGFR or VEGFR2), as seen in analogs like 4-(2,6-difluorophenoxy)pyrimidine derivatives (). Its fluorinated aromatic system also enhances binding to hydrophobic pockets in enzymes .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
- Molecular docking (using AutoDock Vina or Schrödinger) predicts binding poses to off-target receptors like cytochrome P450 isoforms, reducing toxicity risks .
- Molecular dynamics simulations assess the stability of the aldehyde-enzyme complex, identifying residues critical for hydrogen bonding or π-π stacking .
- Free-energy perturbation (FEP) calculations quantify the impact of substituting fluorine with chlorine or methyl groups on binding affinity .
Basic: What safety precautions are necessary when handling this compound?
- Use fume hoods and nitrile gloves to avoid dermal exposure, as aldehydes are skin irritants.
- Avoid contact with strong oxidizers (e.g., peroxides), which may trigger exothermic decomposition .
- Dispose of waste via incineration at >1000°C to prevent environmental release of fluorinated byproducts .
Advanced: How can researchers resolve discrepancies in biological assay results across studies?
Contradictory data (e.g., varying IC₅₀ values) may arise from differences in assay conditions:
- Standardize cell lines and passage numbers to minimize variability in receptor expression levels.
- Validate target engagement using covalent docking (for the aldehyde group) and surface plasmon resonance (SPR) to measure binding kinetics .
- Perform meta-analyses of published data, adjusting for variables like buffer pH or serum content in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
